(S)-Methyl 2-hydroxybutanoate
Overview
Description
- (S)-Methyl 2-hydroxybutanoate is a chiral compound with the chemical formula C<sub>5</sub>H<sub>10</sub>O<sub>3</sub> . It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.
- Its importance lies in its role in the production of PPARα agonists , compounds that modulate lipid metabolism and have potential therapeutic applications in diseases like dyslipidemia and type 2 diabetes.
Synthesis Analysis
- Novel synthetic methods for producing (S)-Methyl 2-hydroxybutanoate have been established.
- One approach involves the regioselective thiolysis of epoxybutanoate mediated by scandium triflate, followed by reductive cleavage of the thioether. This method retains stereochemistry and yields the desired product quantitatively.
Molecular Structure Analysis
- (S)-Methyl 2-hydroxybutanoate contains a hydroxyl group and a butyl ester moiety.
- The FT-IR analysis of related compounds typically reveals the presence of ester carbonyl and phenyl groups.
Chemical Reactions Analysis
- The hydroxyl group can participate in various reactions, such as esterification and oxidation.
- The ester group can undergo reactions like hydrolysis and transesterification.
Physical And Chemical Properties Analysis
- The presence of the hydroxyl group contributes to its polarity and potential for hydrogen bonding.
- The ester group influences its odor and reactivity.
Scientific Research Applications
Synthesis of Bicyclic Oxygen Heterocycles
(S)-Methyl 2-hydroxybutanoate has been utilized in the synthesis of bicyclic tetrahydropyrans. In a study by Elsworth and Willis (2008), Methyl (4E,7R)-7-hydroxyoctanoate, prepared from ethyl (R)-3-hydroxybutanoate, reacted with various aldehydes to yield these heterocycles, demonstrating the compound's utility in creating new stereogenic centers (Elsworth & Willis, 2008).
Production of α-Hydroxy Acids
The compound is relevant in producing α-Hydroxy acids (AHAs), considered important platform molecules in biorefinery concepts. Dusselier et al. (2013) discussed the catalytic activity of soluble tin metal salts in converting sugars like erythrulose into AHAs, including variants of methyl 2-hydroxybutanoate (Dusselier et al., 2013).
Kinetic Resolution in Biodegradable Polymer Production
(S)-Methyl 2-hydroxybutanoate is significant in the kinetic resolution of racemic mixtures, particularly in producing biodegradable poly(2-hydroxybutanoate). Gao et al. (2011) demonstrated this by producing D-2-hydroxybutanoate at high concentration and enantiomeric excess using an NAD-independent L-lactate dehydrogenase (Gao et al., 2011).
Role in Wine Aroma
The compound has been investigated for its chemical and sensory characteristics in wines. Gammacurta et al. (2018) explored ethyl 2-hydroxy-3-methylbutanoate in wines, examining its impact on the fruity aroma, although concentrations in wines were below the detection threshold (Gammacurta et al., 2018).
Complex Formation with Rare Earths
(S)-Methyl 2-hydroxybutanoate is involved in complex formation with trivalent rare earths and yttrium, as discussed by Paul and Powell (1965). The study showed how alkyl substituents on the ligand affected the stabilities of these complexes (Paul & Powell, 1965).
Asymmetric Synthesis
Asymmetric synthesis of methyl 2-alkyl-3-hydroxybutanoate with consecutive chiral centers has been achieved using bakers' yeast, as reported by Kawai et al. (1998). This method showcases the compound's role in generating β-hydroxy esters with excellent stereoselectivity (Kawai et al., 1998).
Direct Degradation of Biopolymers
(S)-Methyl 2-hydroxybutanoate is also involved in the direct degradation of biopolymers like poly[(R)-3-hydroxybutyric acid]. Seebach et al. (2003) discussed the hydrolysis and stereoselective reactions involved in this process (Seebach et al., 2003).
Biocatalysis in Drug Intermediates
In the field of drug intermediates, (S)-Methyl 2-hydroxybutanoate plays a role in the biocatalysis of esters used for statin drugs. Bao-quan (2013) summarized methods for biocatalysis leading to (S)-4-chloro-3-hydroxybutanoate ester, a key chiral intermediate in cholesterol-lowering drugs (Bao-quan, 2013).
Optically Pure Acid and Homologues Preparation
The preparation of optically pure 3-Hydeoxybutanoic acid and its homologues as the dibenzylammonium salt, including methods for enantioface differentiating hydrogenation, was detailed by Kikukawa et al. (1987) (Kikukawa et al., 1987).
Safety And Hazards
- (S)-Methyl 2-hydroxybutanoate is not classified as hazardous.
- It is important to handle it with care, avoid inhalation or skin contact, and use personal protective equipment.
Future Directions
- Further research could explore its applications in drug development and fine chemical synthesis.
- Investigate its potential as a chiral building block for more complex molecules.
Please note that this analysis is based on available information, and future research may uncover additional insights. 🌟
properties
IUPAC Name |
methyl (2S)-2-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMCDMDOHABRHD-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430704 | |
Record name | (S)-Methyl 2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-hydroxybutanoate | |
CAS RN |
73349-08-3 | |
Record name | Methyl (2S)-2-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73349-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Methyl 2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Methyl-2-hydroxybutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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